Glcn-glcn-glcnac (chito)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

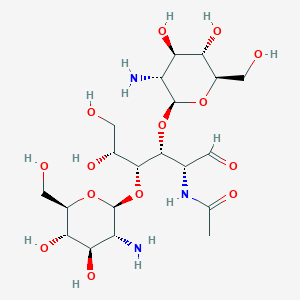

Glcn-glcn-glcnac (chito), also known as Glcn-glcn-glcnac (chito), is a useful research compound. Its molecular formula is C20H37N3O14 and its molecular weight is 543.5 g/mol. The purity is usually 95%.

The exact mass of the compound Glcn-glcn-glcnac (chito) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glcn-glcn-glcnac (chito) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glcn-glcn-glcnac (chito) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Chito exhibits significant antimicrobial properties against a range of pathogens. Research has shown that chito-oligosaccharides with varying degrees of polymerization (DP) demonstrate enhanced antifungal activity when combined with synthetic fungicides. For instance, COS with DP between 15 and 40 showed synergistic effects against Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables .

Anti-inflammatory Effects

Chito has been found to modulate immune responses, making it useful in treating inflammatory conditions. Studies indicate that COS can reduce inflammation by inhibiting pro-inflammatory cytokines, thus serving as potential therapeutic agents for diseases such as arthritis and inflammatory bowel disease .

Wound Healing

The application of chito in wound healing has gained traction due to its biocompatibility and ability to promote cell proliferation and tissue regeneration. COS accelerates the healing process by enhancing fibroblast migration and collagen synthesis .

Drug Delivery Systems

Chito's biocompatibility allows it to be used as a carrier for drug delivery. Its ability to form nanoparticles enhances the solubility and bioavailability of poorly soluble drugs, facilitating controlled release in targeted therapies. Research shows that chito-based nanoparticles can effectively deliver anticancer drugs while minimizing side effects .

Antioxidant Properties

Chito exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Studies have demonstrated that COS can scavenge free radicals, thereby protecting cells from damage caused by oxidative stress .

Biocontrol Agent

Chito has been utilized as a biocontrol agent against various plant pathogens. Its antifungal properties can reduce the reliance on chemical fungicides, promoting sustainable agricultural practices. For example, COS has shown efficacy in controlling Fusarium species in crops .

Soil Health Improvement

The application of chito in soil enhances its microbial activity and nutrient availability. This leads to improved soil structure and fertility, contributing to better crop yields .

Plant Growth Promotion

Chito promotes plant growth by enhancing root development and nutrient uptake. Studies indicate that the application of COS can stimulate plant growth hormones, leading to increased biomass production .

Food Preservation

Chitosan is widely used as a natural preservative due to its antimicrobial properties. It can extend the shelf life of perishable products by inhibiting microbial growth on food surfaces .

Functional Food Ingredients

Chitosan is incorporated into functional foods for its health benefits, including cholesterol-lowering effects and weight management properties. Its role as a dietary supplement is supported by its ability to bind fats in the gastrointestinal tract .

Comparative Data Table

Eigenschaften

CAS-Nummer |

138430-54-3 |

|---|---|

Molekularformel |

C20H37N3O14 |

Molekulargewicht |

543.5 g/mol |

IUPAC-Name |

N-[(2R,3R,4R,5R)-3,4-bis[[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,6-dihydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C20H37N3O14/c1-6(28)23-7(2-24)17(36-19-11(21)15(32)13(30)9(4-26)34-19)18(8(29)3-25)37-20-12(22)16(33)14(31)10(5-27)35-20/h2,7-20,25-27,29-33H,3-5,21-22H2,1H3,(H,23,28)/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-/m0/s1 |

InChI-Schlüssel |

VLYLDPWAIOGXBJ-WYEVLCNTSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |

Isomerische SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N |

Kanonische SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |

Synonyme |

2-amino-2-deoxyglucopyranosyl-1-4-2-amino-2-deoxyglucopyranosyl-(1-4)-2-acetamido-2-deoxyglucopyranoside GlcN-GlcN-GlcNAc (chito) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.